2-Chloro-5-methylpyridine

Organic Synthesis Process Chemistry Agrochemical Manufacturing

2-Chloro-5-methylpyridine (CAS 18368-64-4) is the non-negotiable, regiospecific starting material for 2-chloro-5-chloromethylpyridine (CCMP), the critical intermediate for imidacloprid and acetamiprid. Procuring the correct 5-methyl isomer (≥97% purity) is essential to avoid inactive byproducts. This compound is also ideal for SAR studies and purification method development, including scalable copper(II) complexation.

Molecular Formula C6H6ClN
Molecular Weight 127.57 g/mol
CAS No. 18368-64-4
Cat. No. B098176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-methylpyridine
CAS18368-64-4
Molecular FormulaC6H6ClN
Molecular Weight127.57 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)Cl
InChIInChI=1S/C6H6ClN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3
InChIKeyVXLYOURCUVQYLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-methylpyridine (CAS 18368-64-4) Procurement Specifications and Technical Baseline


2-Chloro-5-methylpyridine (CAS 18368-64-4) is a halogenated pyridine derivative, specifically a 2-chloropyridine bearing a methyl substituent at the 5-position . It is an essential intermediate for the industrial-scale manufacture of the neonicotinoid insecticides imidacloprid and acetamiprid, representing a cornerstone in global pyridine-based agrochemical supply chains [1]. This compound is a clear light-yellow to straw-yellow liquid with a molecular formula of C6H6ClN, a molecular weight of 127.57 g/mol, and a purity specification of ≥97.0% (GC) for research and industrial applications .

Critical Procurement Decision: Why Substituting 2-Chloro-5-methylpyridine with Regioisomers or Halogen Analogs Introduces Process Risk


Substituting 2-chloro-5-methylpyridine with closely related analogs such as 2-chloro-3-methylpyridine or 2-bromo-5-methylpyridine introduces substantial process risk across multiple dimensions. The 2-chloro-5-methyl regioisomer is the exclusive direct precursor for the chloromethylation step that generates 2-chloro-5-chloromethylpyridine (CCMP), the immediate precursor to the billion-dollar agrochemicals imidacloprid and acetamidaprid [1]. Use of the 3-methyl isomer leads to an inactive regioisomer of CCMP that cannot be incorporated into the target insecticide core [2]. Moreover, the chloro substituent exhibits a distinctly different nucleophilic substitution reactivity profile compared to its bromo analog, as quantified by kinetic studies [3]. Finally, the ability to isolate 2-chloro-5-methylpyridine with >99% purity from its isomer mixture via a unique copper(II) complexation pathway is a specific, enabling property not shared by other halogenated pyridine isomers, directly impacting the feasibility of obtaining high-purity material for downstream chemistry [4].

2-Chloro-5-methylpyridine Differential Performance: Quantified Evidence for Comparator-Based Procurement Decisions


Regioselectivity in Synthesis: Quantified Isomer Ratios for Downstream Process Optimization

The synthesis of 2-chloro-5-methylpyridine via reaction of 3-methylpyridine-N-oxide with phosphoryl chloride (POCl3) produces a mixture of isomers. The target compound constitutes only a minor fraction of the crude product, with the primary product being 4-chloro-3-methylpyridine. The reported proportion of 2-chloro-5-methylpyridine in this mixture is generally below 25% [1]. Alternative chlorinating agents can improve selectivity. Using N,N-diethylaminodichlorophosphine oxide yields a mixture containing 82% 2-chloro-5-methylpyridine and 12% 2-chloro-3-methylpyridine with an overall yield of 83% [2]. Using phthaloyl chloride yields a mixture containing 84% 2-chloro-5-methylpyridine and 16% 2-chloro-3-methylpyridine with an overall yield of 85% [2]. These data highlight the importance of selecting the appropriate chlorinating agent to maximize the yield of the desired regioisomer.

Organic Synthesis Process Chemistry Agrochemical Manufacturing

Nucleophilic Substitution Kinetics: Quantified Reactivity Differential vs. Bromo Analog

A direct kinetic study compared the rates of nucleophilic aromatic substitution with methoxide ion in methanol for 2-chloro-5-methylpyridine and its 2-bromo-5-methylpyridine analog. The reaction rates followed a clear order: 2-halogeno- > 2-halogeno-3-methyl- > 2-halogeno-5-methyl-. The activation parameters were found to be dependent on Eact when the halogen was Br, but dependent on ΔS‡ when the halogen was Cl [1]. This indicates that the chloro analog exhibits a different rate-determining step and transition state compared to the bromo analog, a fundamental difference in reactivity that cannot be compensated for by simply adjusting reaction conditions. The study provides the experimental framework (kinetics of reaction with methoxide ion in methanol) that confirms the distinct behavior of the chloro compound.

Physical Organic Chemistry Reaction Kinetics Halogen Exchange

Enabling High-Purity Isolation via Copper(II) Complexation: A Unique Differentiation from Regioisomers

2-Chloro-5-methylpyridine can be isolated with exceptionally high purity (>99%) from a mixture containing its isomer 2-chloro-3-methylpyridine by forming a crystalline complex with copper(II) chloride. This property is specific to the 2-chloro-5-methyl isomer and provides a straightforward, scalable purification method that is not available for the 3-methyl isomer or other halogenated pyridine regioisomers [1]. The resulting complex, dichlorobis(2-chloro-5-methylpyridine-κN)copper(II), is characterized by X-ray crystallography, confirming its distinct solid-state structure and enabling the isolation of pure 2-chloro-5-methylpyridine upon hydrolysis [2].

Separation Science Coordination Chemistry Process Purification

Stability and Storage Requirements: Quantified Storage Conditions and Air Sensitivity

2-Chloro-5-methylpyridine exhibits air sensitivity and requires storage under an inert gas atmosphere, such as argon . This is a critical differentiator from more stable halogenated pyridine analogs. Its storage temperature is recommended at room temperature but in a cool and dark place (<15°C) . For long-term storage of stock solutions, the compound is stable for up to 6 months at -80°C, but only 1 month at -20°C . This quantified shelf-life data is essential for planning experimental workflows and managing inventory.

Stability Storage Material Handling

Strategic Industrial Application: Exclusive Precursor for Major Agrochemicals

2-Chloro-5-methylpyridine is the designated starting material for the synthesis of 2-chloro-5-chloromethylpyridine (CCMP), which is the immediate precursor to the neonicotinoid insecticides imidacloprid and acetamiprid [1]. This represents a multi-billion dollar market segment where alternative regioisomers or halogen analogs are structurally incapable of forming the required intermediate. The demand for 2-chloro-5-methylpyridine is therefore directly linked to the global production of these insecticides, making it a strategic procurement item with a well-defined and high-volume industrial application .

Agrochemical Synthesis Supply Chain Neonicotinoid Insecticides

Thermal and Physical Property Baseline: Quantified Data for Process Engineering

Accurate physical property data is essential for process design, safety, and scale-up. For 2-chloro-5-methylpyridine, the boiling point is 97 °C at 30 mmHg , the density is 1.169 g/mL at 25 °C , and the refractive index (n20/D) is 1.53 . The predicted pKa is 0.54±0.10 , and the flash point is 195 °F . These values provide a precise engineering baseline for distillation, storage, and handling, and can be used to differentiate the compound from analogs with different physical properties, such as 2-bromo-5-methylpyridine (boiling point 95-96 °C/12.5 mmHg, density ~1.496 g/mL) .

Physical Properties Process Engineering Safety Data

Optimal Procurement and Use Scenarios for 2-Chloro-5-methylpyridine


Large-Scale Agrochemical Manufacturing of Imidacloprid and Acetamiprid

2-Chloro-5-methylpyridine is the non-negotiable starting material for the production of 2-chloro-5-chloromethylpyridine (CCMP), the key intermediate in the synthesis of the high-volume insecticides imidacloprid and acetamiprid. Procuring this compound at high purity (>97%) is essential for efficient chloromethylation and subsequent steps in these billion-dollar supply chains [1].

Research and Development of Novel Pyridine-Based Bioactive Compounds

In medicinal chemistry and agrochemical discovery, 2-chloro-5-methylpyridine serves as a versatile building block for structure-activity relationship (SAR) studies. Its unique substitution pattern allows for exploration of chemical space that is distinct from the 3-methyl or non-methylated analogs. The compound can be functionalized via nucleophilic substitution or cross-coupling reactions to generate diverse libraries of pyridine-containing molecules for biological screening .

Process Development and Optimization of Regioisomer Separation

Given the challenges of separating 2-chloro-5-methylpyridine from its isomer 2-chloro-3-methylpyridine during synthesis, this compound is ideal for research focused on developing and optimizing purification methods. The demonstrated copper(II) complexation method offers a scalable and high-purity (>99%) isolation strategy that can be adapted for industrial process development [2].

Academic and Industrial Research into Halogenated Pyridine Reactivity

The quantified kinetic data for nucleophilic substitution of 2-chloro-5-methylpyridine make it a valuable model substrate for physical organic chemistry studies. Researchers can use this compound to investigate the effects of ring substituents on reaction rates and mechanisms, providing fundamental insights that guide the design of more efficient synthetic routes for complex heterocyclic molecules [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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